4-cyclopropyl-5-methylthiophene-3-carboxylic acid
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Overview
Description
4-cyclopropyl-5-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C9H10O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopropyl-substituted thiophene derivative, the carboxylic acid group can be introduced through a series of reactions involving oxidation and subsequent functional group transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-5-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .
Scientific Research Applications
4-cyclopropyl-5-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropylthiophene-3-carboxylic acid
- 5-methylthiophene-3-carboxylic acid
- 4-cyclopropyl-5-methylthiophene-2-carboxylic acid
Uniqueness
4-cyclopropyl-5-methylthiophene-3-carboxylic acid is unique due to the presence of both cyclopropyl and methyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other thiophene derivatives, making it a valuable compound for research and development .
Properties
CAS No. |
1547734-72-4 |
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Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
4-cyclopropyl-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-8(6-2-3-6)7(4-12-5)9(10)11/h4,6H,2-3H2,1H3,(H,10,11) |
InChI Key |
QHSULTJQUNGNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
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